molecular formula C10H13N3 B1622923 Phenamazoline CAS No. 501-62-2

Phenamazoline

Cat. No. B1622923
CAS RN: 501-62-2
M. Wt: 175.23 g/mol
InChI Key: FPZTYKLEJPXTKD-UHFFFAOYSA-N
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Description

Phenamazoline is a sympathomimetic compound primarily used as a nasal decongestant . It belongs to the class of alpha-adrenergic agonists and is commonly found in over-the-counter nasal sprays. Its primary function is to constrict blood vessels in the nasal mucosa, reducing nasal congestion and facilitating easier breathing.



Synthesis Analysis

The synthesis of Phenamazoline involves several steps. While there are variations in synthetic routes, a common approach includes the following:



  • Starting Material : The synthesis typically begins with a suitable precursor, such as 2,6-dichloroaniline .

  • Acylation : The starting material undergoes acylation with an acyl chloride (e.g., benzoyl chloride) to form an acylated intermediate .

  • Reductive Amination : The acylated intermediate is then subjected to reductive amination using sodium borohydride or a similar reducing agent. This step introduces the amino group .

  • Cyclization : Cyclization of the intermediate occurs under acidic conditions, leading to the formation of the quinazoline ring system.

  • Substitution : Further functional group modifications (e.g., chlorination) may be performed to obtain Phenamazoline.



Molecular Structure Analysis

Phenamazoline has the following molecular structure:



  • Chemical Formula: C₁₀H₁₃Cl₂N₃

  • Quinazoline Ring System: Consists of two fused rings (a benzene ring and a pyrimidine ring).



Chemical Reactions Analysis

Phenamazoline can participate in various chemical reactions:



  • Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis.

  • Oxidation : The aromatic rings may undergo oxidation reactions.

  • Substitution : Chlorine atoms can be replaced by other functional groups.



Physical And Chemical Properties Analysis


  • Physical State : Phenamazoline is a white crystalline powder .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Melting Point : Approximately 150°C .


Scientific Research Applications

Kinase Inhibition and Cellular Differentiation

Phenazopyridine, closely related to Phenamazoline, has been identified as a kinase inhibitor that impacts cellular differentiation processes. It influences kinase activities, especially in Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases. This discovery is significant as it helps in understanding its impact on neural differentiation of pluripotent stem cells and its role in nociception (Preynat-Seauve et al., 2021).

Bladder Primary Afferent Activity

In a study comparing the effects of phenazopyridine with lidocaine and acetaminophen, it was found that phenazopyridine impacts afferent nerve activity in the bladder. This research is crucial for understanding its clinical applications in conditions like cystitis and bladder pain syndrome (Aizawa & Wyndaele, 2010).

Groundwater Purification

Research on the degradation pathways of phenazone-type pharmaceuticals, including phenazopyridine, in groundwater purification processes reveals the transformation of these compounds into various metabolites. Understanding this process is vital for assessing the removal of pharmaceutical residues in water treatment (Zuehlke et al., 2007).

Degradation in Natural Water Bodies

A study investigated the degradation of phenazone-type drugs, closely related to phenazopyridine, in natural water bodies, highlighting the role of biofilms in this process. This research contributes to understanding how pharmaceuticals are processed in natural aquatic environments (Pieper et al., 2010).

Safety And Hazards


  • Side Effects : Common side effects include local irritation , dryness , and rebound congestion with prolonged use.

  • Caution : Prolonged or excessive use can lead to rhinitis medicamentosa (rebound congestion).

  • Contraindications : Avoid in patients with hypertension , heart disease , or glaucoma .

  • Storage : Store Phenamazoline in a cool, dry place away from direct sunlight.


Future Directions

Research on Phenamazoline could explore:



  • Formulation Improvements : Developing more effective nasal spray formulations.

  • Safety Profiles : Investigating long-term safety and minimizing rebound effects.

  • Alternative Routes : Exploring other routes of administration beyond nasal use.


properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5,13H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZTYKLEJPXTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862059
Record name N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenamazoline

CAS RN

501-62-2
Record name 2-Anilinomethyl-2-imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenamazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENAMAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L091X49E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org
Y Marrero-Ponce, R Medina-Marrero, F Torrens… - Bioorganic & medicinal …, 2005 - Elsevier
The TOpological MOlecular COMputer Design (TOMOCOMD–CARDD) approach has been introduced for the classification and design of antimicrobial agents using computer-aided …
Number of citations: 100 www.sciencedirect.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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